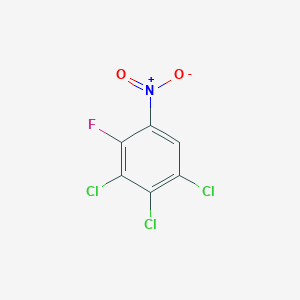1,2,3-Trichloro-4-fluoro-5-nitrobenzene
CAS No.: 2416881-64-4
Cat. No.: VC18046924
Molecular Formula: C6HCl3FNO2
Molecular Weight: 244.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416881-64-4 |
|---|---|
| Molecular Formula | C6HCl3FNO2 |
| Molecular Weight | 244.4 g/mol |
| IUPAC Name | 1,2,3-trichloro-4-fluoro-5-nitrobenzene |
| Standard InChI | InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H |
| Standard InChI Key | SOOFNNKJQPWRHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1,2,3-trichloro-4-fluoro-5-nitrobenzene is C₆HCl₃FNO₂, with a molecular weight of 244.4 g/mol . Its IUPAC name derives from the positions of substituents: chlorine atoms at positions 1, 2, and 3; fluorine at position 4; and a nitro group (-NO₂) at position 5. The compound’s planar aromatic structure is stabilized by resonance, while electron-withdrawing substituents enhance its electrophilicity. Key identifiers include:
-
SMILES: C1=C(C(=C(C(=C1Cl)Cl)Cl)F)N+[O-]
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.4 g/mol | |
| Density | ~1.54 g/cm³ (estimated) | |
| Melting Point | Not reported (analog: 53–56°C) | |
| Boiling Point | ~207°C (estimated for analogs) |
Synthesis and Manufacturing
The compound is synthesized via chlorination of fluorinated nitrobenzene precursors. Industrial methods employ continuous flow reactors to optimize yield and purity, with chlorinating agents such as Cl₂ or SO₂Cl₂. Key steps include:
-
Nitration: Introduction of the nitro group to a fluorobenzene derivative.
-
Chlorination: Sequential substitution using chlorinating agents under controlled conditions .
-
Purification: Advanced separation techniques (e.g., column chromatography) isolate the product from by-products like 2,3,4-trichloro-1-fluoro-5-nitrobenzene .
Challenges: Regioselectivity issues arise due to competing substitution at ortho, meta, and para positions. Computational studies (e.g., DFT) aid in predicting reaction pathways .
Physicochemical Properties
Stability and Solubility
The compound is stable under ambient conditions but decomposes at elevated temperatures, releasing toxic gases (e.g., NOₓ, HCl) . It exhibits low water solubility (~0.1 mg/mL) but is soluble in organic solvents like dichloromethane and dimethyl sulfoxide .
Spectral Characteristics
-
IR Spectroscopy: Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) .
-
NMR: ¹³C NMR signals for aromatic carbons appear between 120–140 ppm, with deshielding effects from electronegative substituents .
Reactivity and Chemical Behavior
The compound participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing groups activating the ring. Key reactions include:
-
Azide Substitution: Fluorine at position 4 is replaced by azide (N₃⁻) in SNAr reactions, forming polyazido derivatives for explosive applications .
-
Reduction: Nitro groups can be reduced to amines using H₂/Pd, yielding trichloro-fluoro-aniline intermediates.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| SNAr | NaN₃, DMF | 1,2,3-Trichloro-4-azido-5-nitrobenzene | Energetic materials |
| Reduction | H₂, Pd/C | 1,2,3-Trichloro-4-fluoro-5-aminobenzene | Pharmaceutical intermediates |
Applications in Scientific Research
Materials Science
The compound serves as a precursor for high-energy-density materials (HEDMs). Its azido derivatives exhibit detonation velocities comparable to lead azide, with lower environmental toxicity .
Organic Synthesis
It is used in synthesizing fluorinated agrochemicals and pharmaceuticals. For example, trichloro-fluoro-aniline derivatives are intermediates in herbicide production .
Computational and Theoretical Studies
DFT calculations reveal:
Molecular Electrostatic Potential (MEP): Negative potential localized near nitro and chlorine groups, highlighting sites for nucleophilic attack .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume